3-[(5Z)-5-(4-methylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl acetate
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Overview
Description
3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiazole ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methylbenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to yield the triazolothiazole core. The final step involves the acetylation of the naphthalene ring to obtain the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazole and thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolothiazole core can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiazole core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Compared to other triazolothiazole derivatives, 3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE is unique due to its specific substitution pattern and the presence of the naphthalene ring. Similar compounds include:
4,5-Disubstituted-2,4-Dihydro-3H-1,2,4-Triazol-3-One Derivatives: These compounds have similar biological activities but differ in their core structure and substitution patterns.
1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives: These compounds are known for their fungicidal activity and have a different ring fusion compared to the target compound.
Properties
Molecular Formula |
C24H17N3O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[3-[(5Z)-5-[(4-methylphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H17N3O3S/c1-14-7-9-16(10-8-14)11-21-23(29)27-24(31-21)25-22(26-27)19-12-17-5-3-4-6-18(17)13-20(19)30-15(2)28/h3-13H,1-2H3/b21-11- |
InChI Key |
VEGSRDDDQKZGQT-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2 |
Origin of Product |
United States |
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